(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
CAS No.: 116183-80-3
Cat. No.: VC20864083
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116183-80-3 |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | [(3R)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 |
| Standard InChI Key | DFFINYKUAYHRBO-QGZVFWFLSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)CC3=CC=CC=C3 |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Properties and Structure
(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a chiral compound characterized by a pyrrolidine ring with a benzyl group at the nitrogen position and a p-tolylsulfonyl (tosyl) group at the 3-position in the R configuration. The molecule's stereocenter makes it valuable for asymmetric synthesis applications.
Synthesis Methods
From Corresponding Alcohol Precursor
The most direct route likely involves the tosylation of (R)-1-benzyl-3-hydroxypyrrolidine:
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Starting with (R)-1-benzyl-3-hydroxypyrrolidine
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Reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a suitable base
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Purification to obtain the desired product
This approach parallels the synthesis of related compounds such as (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, which is prepared by treating the corresponding hydroxypyrrolidine with methanesulfonyl chloride and triethylamine .
Table 2: Comparative Synthesis Methods for Related Compounds
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| (R)-N-Boc-3-pyrrolidinol | MsCl, Et₃N | DCM, 0°C to RT | (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 60.2% |
| (R)-N-Boc-3-pyrrolidinol | MsCl, Et₃N | Chloroform, 0°C to RT, 1.5h | (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Not specified |
| (R)-1-t-butoxycarbonyl-3-hydroxypyrrolidine | MsCl, Et₃N | THF, 0-5°C for 30 min, then 15°C for 30 min | (R)-1-t-butoxycarbonyl-3-methanesulfonyloxypyrrolidine | Not specified |
From Natural Sources
An alternative approach utilizes naturally occurring alkaloids as starting materials. Research has shown that optically active 1-benzylpyrrolidin-3-ol can be prepared from natural (-)-vasicine, an alkaloid found in Adhatoda vasica plant . This method provides a potential route to obtain the R-isomer, which could subsequently undergo tosylation to produce the target compound.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
(R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine serves as a valuable intermediate in organic synthesis for several reasons:
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Leaving Group Functionality: The tosylate group functions as an excellent leaving group, enabling nucleophilic substitution reactions at the 3-position while maintaining stereochemical integrity.
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Chiral Building Block: With its defined R-stereochemistry, the compound provides a reliable platform for constructing more complex chiral molecules.
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N-Protected Pyrrolidine: The benzyl group on the nitrogen provides protection while allowing for selective reactivity, making it useful in multi-step syntheses.
Applications in Pharmaceutical Development
Pyrrolidine derivatives similar to (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine have demonstrated significant utility in drug discovery. These compounds serve as "versatile scaffolds used in drug discovery due to their ability to explore pharmacophore space efficiently and contribute significantly to the stereochemistry of molecules".
The therapeutic areas where pyrrolidine scaffolds have shown promising results include:
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Central nervous system disorders
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Anticancer agents
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Antibacterial agents
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Antidiabetic compounds
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Anti-inflammatory agents
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Analgesics
Recent research has also highlighted the potential of 3-hydroxypyrrolidine derivatives as "cap groups in the design of novel antitumor histone deacetylase inhibitors," suggesting additional applications for compounds derived from the 3-substituted pyrrolidine scaffold .
Comparative Analysis with Related Compounds
Comparison with S-Enantiomer
The enantiomeric counterpart of the target compound, (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine (CAS: 116183-79-0), provides an instructive comparison for understanding the importance of stereochemistry in these molecules.
Table 3: Comparison of R and S Enantiomers
| Property | (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine | (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine |
|---|---|---|
| CAS Number | 116183-80-3 | 116183-79-0 |
| InChIKey | DFFINYKUAYHRBO-QGZVFWFLSA-N | DFFINYKUAYHRBO-KRWDZBQOSA-N |
| Configuration | R at C3 position | S at C3 position |
| Melting Point | Not specifically reported | 68°C |
| Density | Similar to S-isomer (predicted) | 1.26±0.1 g/cm³ (predicted) |
| pKa | Similar to S-isomer (predicted) | 7.42±0.40 (predicted) |
While these enantiomers share identical physical properties (except for optical rotation), their biological activities can differ dramatically due to the three-dimensional arrangement of atoms, which affects how they interact with biological targets such as enzymes and receptors.
Similar Compounds in Research and Development
Several structurally related compounds appear in the literature, demonstrating the importance of this chemical scaffold:
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(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: This analog features a different N-protecting group (Boc instead of benzyl) and a methanesulfonyl (mesylate) leaving group instead of tosylate .
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(R)-(+)-1-Benzyl-3-pyrrolidinol: This alcohol precursor can be prepared from natural sources and subsequently converted to various 3-substituted derivatives .
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N-Benzyl-3-pyrrolidone: A related oxidized pyrrolidine derivative with different reactivity patterns that can be synthesized through alternative routes .
Analytical Characterization
The structural characterization of (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine typically employs several complementary analytical techniques.
Spectroscopic Analysis
Table 4: Characteristic Spectroscopic Properties
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (benzyl and tosyl groups), methyl group (δ ~2.4 ppm), CH₂ groups of pyrrolidine ring, CH proton at C3 position (δ ~5.2-5.4 ppm) |
| ¹³C NMR | Signals for aromatic carbons, methyl carbon, CH₂ carbons of pyrrolidine, CH carbon at C3 position |
| IR | Bands for S=O stretching (tosyl group, ~1350-1150 cm⁻¹), aromatic C-H stretching, aliphatic C-H stretching |
| Mass Spectrometry | Molecular ion peak at m/z 331, fragmentation patterns characteristic of benzyl and tosyl groups |
Chromatographic Analysis
Chiral high-performance liquid chromatography (HPLC) provides an effective method for analyzing the enantiomeric purity of (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine, allowing for separation of the R and S enantiomers and determination of enantiomeric excess.
Recent Research and Future Directions
Recent developments in the field suggest several promising research directions for compounds like (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine:
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Development of Proteolysis Targeting Chimeras (PROTACs): Research has explored the use of similar compounds in the design of PROTACs targeting specific proteins such as Son of Sevenless Homolog 1 (SOS1) .
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Enantioselective Synthesis: Advances in asymmetric palladium-catalyzed reactions continue to provide new methods for synthesizing chiral pyrrolidines with high stereoselectivity .
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Histone Deacetylase Inhibitors: The incorporation of 3-hydroxypyrrolidine derivatives as cap groups in histone deacetylase inhibitors represents an emerging application for this class of compounds .
These developments highlight the ongoing importance of chiral pyrrolidine derivatives in diverse areas of medicinal chemistry and organic synthesis.
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